

Preclinical Profile of (Rac)-Zevaquenabant: A Dual Inhibitor of CB1R and iNOS

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Compound of Interest

Compound Name: (Rac)-Zevaquenabant

Cat. No.: B12298864

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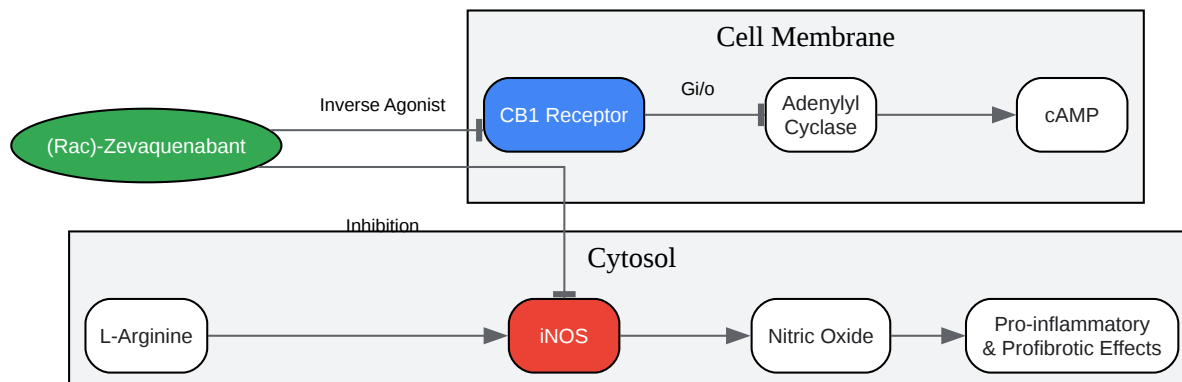
For Researchers, Scientists, and Drug Development Professionals

(Rac)-Zevaquenabant, also known as MRI-1867, is a peripherally restricted small molecule designed to simultaneously act as an inverse agonist of the cannabinoid 1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its design as a third-generation CB1R antagonist aims to leverage the therapeutic benefits of this target while mitigating the neuropsychiatric side effects associated with earlier, brain-penetrant compounds.[1][2] Preclinical investigations have explored its potential in a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, and idiopathic pulmonary fibrosis.[1][2]

Core Mechanism of Action

(Rac)-Zevaquenabant exerts its pharmacological effects through a dual-inhibition mechanism. It potently binds to the CB1 receptor, acting as an inverse agonist, and it also inhibits the activity of iNOS.[1][2] This combined action is intended to address pathological conditions where both the endocannabinoid system and inflammatory pathways involving nitric oxide are upregulated.

Below is a signaling pathway diagram illustrating the dual inhibitory action of **(Rac)-Zevaquenabant**.



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Dual inhibitory mechanism of **(Rac)-Zevaquenabant**.

Quantitative In Vitro Data

The following table summarizes the key in vitro potency metrics for **(Rac)-Zevaquenabant**.

Target	Assay Type	Parameter	Value	Reference
Cannabinoid 1 Receptor (CB1R)	Radioligand Binding	Ki	5.7 nM	[3]
Inducible Nitric Oxide Synthase (iNOS)	Cell-free extract activity	Inhibition Range	1 - 10 μ M	

Preclinical In Vivo Efficacy

(Rac)-Zevaquenabant has demonstrated efficacy in various animal models of disease. The table below outlines key findings from these studies.

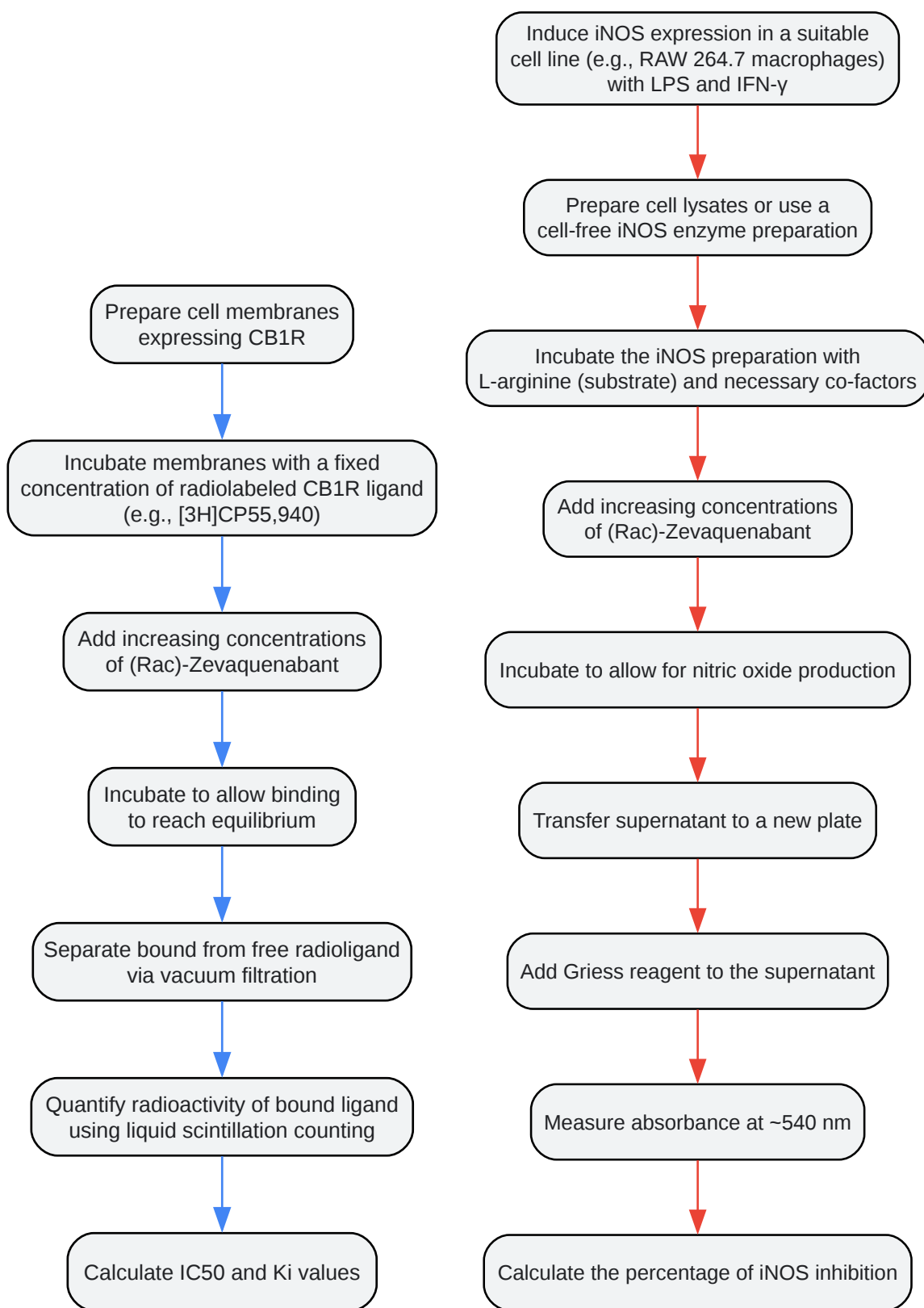
Disease Model	Species	Dosing Regimen	Key Findings	Reference
Obesity-induced Chronic Kidney Disease	Mouse	3 mg/kg, p.o., daily for 28 days	Ameliorated morphological and functional changes; decreased kidney inflammation, fibrosis, and oxidative stress.	[4] [5]
Idiopathic Pulmonary Fibrosis (Bleomycin-induced)	Mouse	0.5 mg/kg/day (pulmonary) or 10 mg/kg/day (systemic)	Pulmonary delivery was as effective as systemic delivery in mitigating fibrosis.	[6]
Liver Fibrosis	Mouse	Not specified	Demonstrated anti-fibrotic effects.	[1]

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below.

CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol describes a typical radioligand displacement assay to determine the binding affinity (K_i) of a test compound for the CB1 receptor.



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